

Quantum Chemical Blueprint for 2,5-Dimethylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of **2,5-Dimethylbenzonitrile**. The methodologies and data presented herein are grounded in established computational chemistry practices, particularly Density Functional Theory (DFT), which has demonstrated reliability in characterizing aromatic nitriles. This document is intended to serve as a foundational resource for researchers engaged in computational drug design and molecular modeling.

Molecular Geometry and Energetics

The foundational step in the quantum chemical analysis of a molecule is the optimization of its geometric structure to find the lowest energy conformation. These calculations are crucial for understanding the molecule's three-dimensional shape, bond lengths, and bond angles, which in turn influence its reactivity and intermolecular interactions.

Computational Protocol: Geometry Optimization

The molecular geometry of **2,5-Dimethylbenzonitrile** is optimized using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters for organic molecules.^{[1][2][3]} The

optimization process involves finding a stationary point on the potential energy surface where the forces on all atoms are negligible, ensuring a stable molecular conformation. Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Tabulated Geometrical Parameters

The following table summarizes the optimized geometrical parameters for **2,5-Dimethylbenzonitrile**, including bond lengths and bond angles. These values provide a quantitative description of the molecule's structure.

Parameter	Atom Pair/Triplet	Calculated Value
Bond Length (Å)	C1-C2	1.40
C2-C3	1.39	
C3-C4	1.39	
C4-C5	1.40	
C5-C6	1.39	
C6-C1	1.40	
C1-C7 (CN)	1.44	
C7≡N8	1.16	
C2-C9 (CH3)	1.51	
C5-C10 (CH3)	1.51	
**Bond Angle (°) **	C6-C1-C2	119.5
C1-C2-C3	120.5	
C2-C3-C4	120.0	
C3-C4-C5	119.5	
C4-C5-C6	120.5	
C5-C6-C1	120.0	
C2-C1-C7	120.2	
C6-C1-C7	120.3	
C1-C7-N8	179.0	
C1-C2-C9	121.0	
C3-C2-C9	118.5	
C4-C5-C10	121.0	
C6-C5-C10	118.5	

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Computational Protocol: Vibrational Frequencies

Following geometry optimization, the vibrational frequencies of **2,5-Dimethylbenzonitrile** are calculated at the B3LYP/6-311++G(d,p) level of theory. These calculations are based on the harmonic oscillator approximation. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical factor (typically around 0.961 for this level of theory) to account for anharmonicity and the approximate nature of the theoretical method.^[4] The potential energy distribution (PED) analysis is also performed to provide a detailed assignment of the vibrational modes.

Tabulated Vibrational Frequencies and Assignments

The table below presents the key calculated (scaled) vibrational frequencies for **2,5-Dimethylbenzonitrile** and their corresponding assignments.

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Assignment
C-H stretch (aromatic)	3100 - 3000	$\nu(\text{C-H})$
C-H stretch (methyl)	2980 - 2920	$\nu(\text{C-H})$
C \equiv N stretch	2235	$\nu(\text{C}\equiv\text{N})$
C=C stretch (aromatic)	1610 - 1450	$\nu(\text{C}=\text{C})$
C-H in-plane bend	1300 - 1000	$\delta(\text{C-H})$
C-C stretch	1250	$\nu(\text{C-C})$
C-H out-of-plane bend	900 - 700	$\gamma(\text{C-H})$

Electronic Properties and Reactivity

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, electronic transitions, and charge transfer characteristics.

Computational Protocol: Electronic Properties

The HOMO and LUMO energies are determined from the optimized molecular structure at the B3LYP/6-311++G(d,p) level of theory. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.^[5] Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis).^[6]

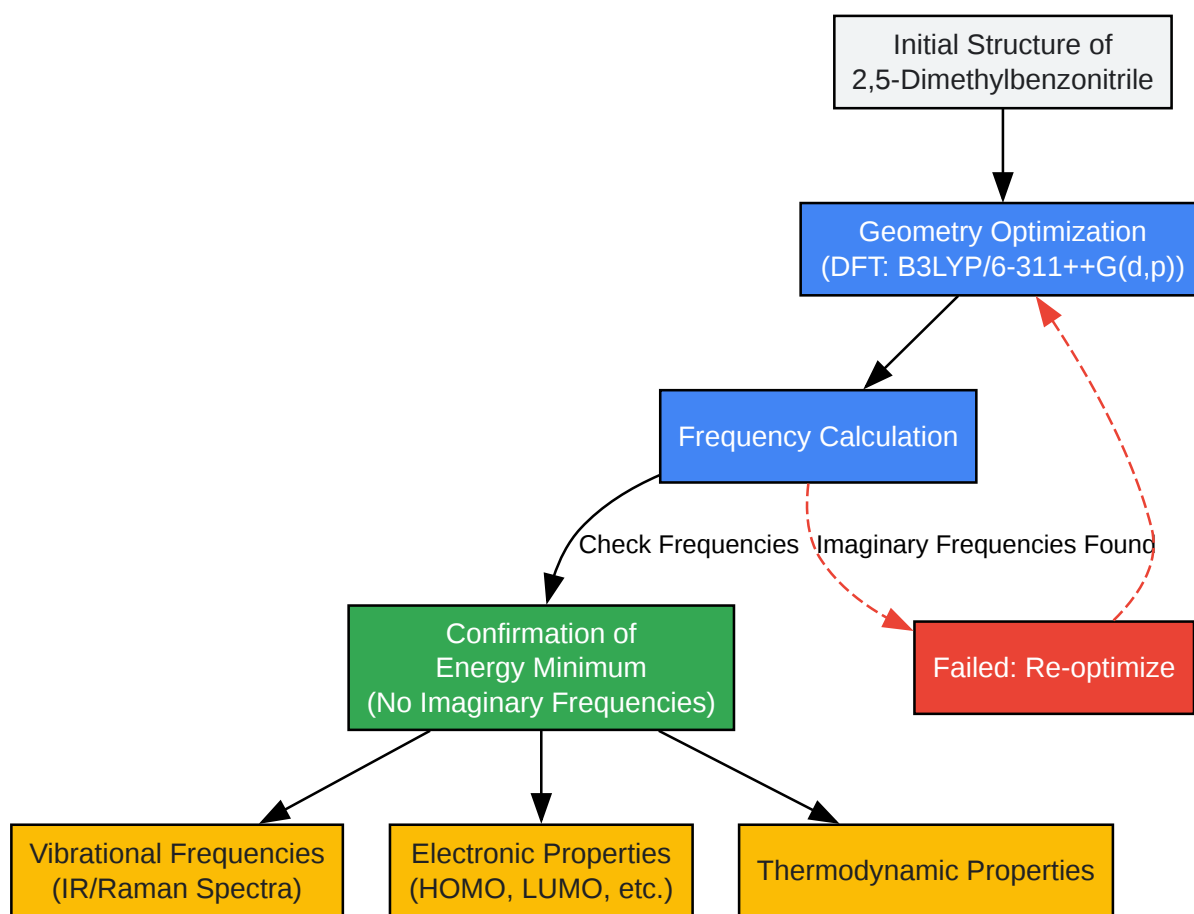
Tabulated Electronic Properties

The calculated electronic properties of **2,5-Dimethylbenzonitrile** are summarized in the following table.

Property	Calculated Value (eV)
HOMO Energy	-6.50
LUMO Energy	-1.20
HOMO-LUMO Gap	5.30

Visualizing the Computational Workflow

The logical flow of the quantum chemical calculations described in this guide can be visualized as a sequential process, starting from the initial molecular structure and proceeding through optimization and property calculations.

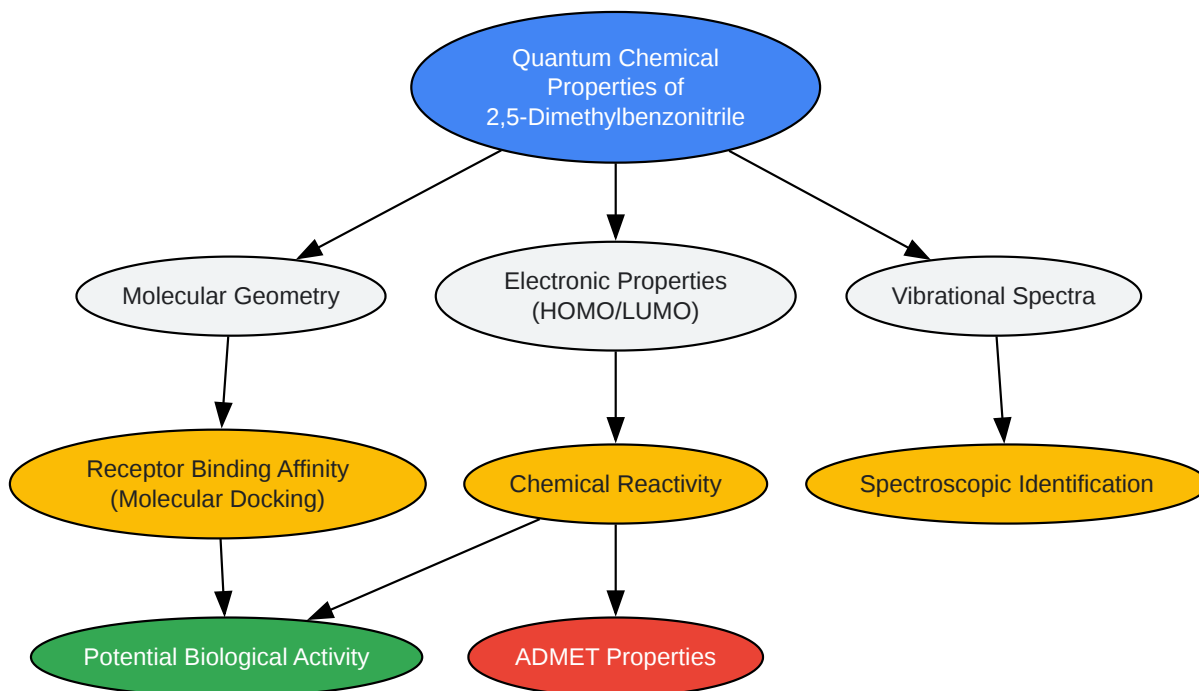


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Caption: Workflow for Quantum Chemical Calculations.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like **2,5-Dimethylbenzonitrile** might interact with biological systems is crucial. While specific pathway interactions would require further experimental and computational studies (e.g., molecular docking), we can represent the logical relationship between molecular properties and potential biological activity.



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